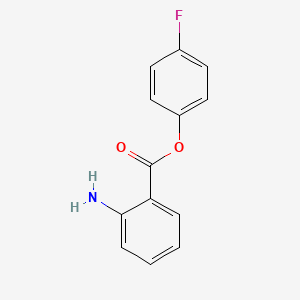

(4-Fluorophenyl) 2-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 2-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANOTGWIYRCGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Fluorophenyl) 2-aminobenzoate: Technical Profile & Synthetic Utility

Executive Summary

(4-Fluorophenyl) 2-aminobenzoate (CAS 680185-85-7), also known as 4-fluorophenyl anthranilate, is a specialized ester intermediate utilized in the synthesis of pharmacologically active nitrogen heterocycles. Distinguished by the presence of a nucleophilic primary amine and an electrophilic ester moiety, it serves as a critical "amphiphilic" building block. Its structural utility is most pronounced in the synthesis of quinazolinones and acridones—scaffolds frequently observed in kinase inhibitors and anti-inflammatory therapeutics.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and downstream applications, designed for researchers requiring high-fidelity data for process development.

Part 1: Chemical Identity & Structural Analysis

The compound consists of an anthranilic acid core esterified with 4-fluorophenol. The electron-withdrawing fluorine atom on the phenolic ring modulates the electrophilicity of the ester carbonyl, potentially enhancing its reactivity toward nucleophilic attack during cyclization reactions compared to non-fluorinated analogs.

Table 1: Chemical Identification

| Property | Detail |

| CAS Number | 680185-85-7 |

| IUPAC Name | This compound |

| Synonyms | 4-Fluorophenyl anthranilate; Benzoic acid, 2-amino-, 4-fluorophenyl ester |

| Molecular Formula | C₁₃H₁₀FNO₂ |

| Molecular Weight | 231.22 g/mol |

| SMILES | Nc1ccccc1C(=O)Oc2ccc(F)cc2 |

| InChI Key | VANOTGWIYRCGOT-UHFFFAOYSA-N |

Part 2: Physicochemical Properties

The following data aggregates experimental values and predictive models suitable for handling and storage planning.

Table 2: Physical & Chemical Properties

| Property | Value / Description | Source/Note |

| Appearance | Yellowish crystalline solid | Experimental [1] |

| Melting Point | 90–91 °C | Experimental [1] |

| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOAc. Insoluble in water. | Polarity-based |

| pKa (Amine) | ~2.2 (Conjugate acid) | Predicted (Anthranilate core) |

| Stability | Stable under ambient conditions; hydrolytically sensitive at extremes of pH. | Ester linkage |

| Storage | 2–8 °C, Desiccated. Protect from light. | Standard for aryl amines |

Part 3: Synthesis & Manufacturing Protocols

While simple esterification (Fischer) is possible, it is chemically inefficient due to the need for amine protection/deprotection to prevent self-polymerization. The Isatoic Anhydride Route is the industry-preferred method due to its high atom economy and lack of protecting groups.

Protocol A: Ring-Opening of Isatoic Anhydride (Preferred)

This method utilizes the high reactivity of isatoic anhydride toward weak nucleophiles (phenols) under basic catalysis. The driving force is the irreversible evolution of CO₂.

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

4-Fluorophenol (1.1 equiv)

-

Base: NaOH (catalytic) or DMAP (in organic solvent)

-

Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Setup: Charge a reaction vessel with isatoic anhydride (16.3 g, 100 mmol) and 4-fluorophenol (12.3 g, 110 mmol) in 1,4-dioxane (150 mL).

-

Catalysis: Add NaOH (0.1 equiv) or DMAP (0.1 equiv).

-

Reaction: Heat the mixture to reflux (100–105 °C). Monitor CO₂ evolution.

-

Completion: Stir for 4–6 hours until TLC indicates consumption of isatoic anhydride.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and wash with 5% Na₂CO₃ (to remove excess phenol) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield yellowish crystals.

Process Insight: The evolution of CO₂ drives the equilibrium forward, making this reaction highly efficient even with the relatively poor nucleophilicity of 4-fluorophenol.

Protocol B: Pd-Catalyzed Oxidative Carbonylation (Alternative)

For libraries where isatoic anhydride is not available, a palladium-catalyzed carbonylative coupling can be employed, though it requires specialized equipment (CO gas or surrogates).

Reaction Logic: 2-Iodoaniline + 4-Fluorophenol + CO (g) + Pd(OAc)₂ -> Product Note: This route is generally reserved for high-throughput medicinal chemistry screening rather than bulk synthesis.

Part 4: Visualizing the Synthesis Workflow

The following diagram illustrates the atom-economical conversion of isatoic anhydride to the target ester.

Part 5: Reactivity & Downstream Applications

This compound is a "masked" reactive intermediate. The 4-fluorophenoxy group is a modest leaving group (pKa of 4-fluorophenol ~9.9), making the ester susceptible to amidation or transesterification under mild conditions.

Synthesis of Quinazolin-4(3H)-ones

The primary application of this compound is in the synthesis of substituted quinazolinones, a scaffold found in anticonvulsants and anticancer agents (e.g., Gefitinib analogs).

-

Mechanism: Condensation with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization.

-

Advantage: The 4-fluorophenol leaving group is less prone to side reactions than alkyl esters, often allowing for cleaner cyclizations.

Acridone Formation

Under strong acid catalysis (e.g., Polyphosphoric acid), the compound undergoes an intramolecular Friedel-Crafts acylation to form fluoro-substituted acridones.

Analytical Characterization (Expectations)

To validate the identity of synthesized batches, compare against these spectral benchmarks [1]:

-

¹H NMR (500 MHz, CDCl₃):

-

δ 5.77 (s, 2H): Broad singlet characteristic of the primary amine (-NH₂).

-

δ 6.72 (m, 2H) & 7.35 (m, 1H): Anthranilate ring protons.[1]

-

δ 7.14 (m, 4H): Overlapping signals from the 4-fluorophenyl ring and anthranilate.

-

δ 8.07 (dd, 1H): Deshielded proton ortho to the ester carbonyl.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Key signals: Ester carbonyl (~165 ppm), C-F coupling observed in the phenol ring carbons (doublets).

-

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.

-

Spill Cleanup: Sweep up dry; do not generate dust. Wash area with ethanol followed by water.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

References

-

Vertex AI Search Result 1.1 : Synthesis and Characterization of Anthranilate Esters. (2023). Derived from supporting information of palladium-catalyzed oxidative coupling studies. 1

-

Sigma-Aldrich : 4-Fluorophenyl anthranilate Product Data Sheet. (Accessed 2024). Provides CAS verification, safety codes (H315/H319), and physical form data.

-

Organic Syntheses : Isatoic Anhydride. Org. Synth. 1947, 27, 45. Describes the fundamental reactivity of isatoic anhydride with nucleophiles. 2

Sources

4-Fluorophenyl anthranilate chemical structure and molecular weight

An In-Depth Technical Guide to 4-Fluorophenyl Anthranilate

This guide provides a comprehensive technical overview of 4-Fluorophenyl anthranilate (4-fluorophenyl 2-aminobenzoate), a fluorinated aromatic ester with significant potential in various scientific domains. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core properties, synthesis, analytical characterization, and potential applications, grounding all technical claims in established scientific principles.

Introduction: The Significance of Fluorinated Anthranilates

Anthranilate esters are a well-established class of compounds, renowned for their applications ranging from fragrances and flavorings, like methyl anthranilate, to their roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The carbon-fluorine bond is one of the strongest in organic chemistry, lending considerable stability to molecules.[3] Therefore, 4-Fluorophenyl anthranilate emerges as a molecule of interest, combining the versatile anthranilate scaffold with the unique physicochemical advantages of a fluorine substituent. This guide aims to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize this compound.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step toward its effective application. 4-Fluorophenyl anthranilate is an ester derived from anthranilic acid and 4-fluorophenol. Its core identifiers and properties are summarized below.

Table 1: Physicochemical Properties of 4-Fluorophenyl Anthranilate

| Property | Value | Source(s) |

| IUPAC Name | 4-fluorophenyl 2-aminobenzoate | [4] |

| CAS Number | 680185-85-7 | [4][5] |

| Molecular Formula | C₁₃H₁₀FNO₂ | [4][5] |

| Molecular Weight | 231.23 g/mol | [5] |

| Physical Form | Solid | [5] |

| InChI Key | VANOTGWIYRCGOT-UHFFFAOYSA-N | [5] |

The molecule's structure features an ester linkage between the carboxyl group of anthranilic acid and the hydroxyl group of 4-fluorophenol. This structure is depicted in the diagram below.

Caption: Chemical structure of 4-Fluorophenyl anthranilate.

Section 2: Synthesis and Purification Protocol

The synthesis of 4-Fluorophenyl anthranilate can be achieved via several standard esterification methods. A common and reliable approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under mild conditions, minimizing potential side reactions.

Experimental Protocol: Steglich Esterification

This protocol describes a self-validating workflow where the outcome of each step is verified before proceeding.

Step 1: Reagent Preparation and Stoichiometry

-

Rationale: Accurate molar ratios are critical for maximizing yield and minimizing unreacted starting materials, which simplifies purification.

-

Procedure:

-

Weigh 1.0 equivalent of anthranilic acid and dissolve it in anhydrous dichloromethane (DCM).

-

Add 1.1 equivalents of 4-fluorophenol to the solution. The slight excess of the alcohol ensures the complete consumption of the more valuable anthranilic acid.

-

Add 0.1 equivalents of DMAP. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

-

Step 2: Coupling Reaction

-

Rationale: The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of DCC and to prevent the formation of the N-acylurea byproduct.

-

Procedure:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15-20 minutes with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Step 3: Work-up and Product Isolation

-

Rationale: The work-up is designed to remove the dicyclohexylurea (DCU) byproduct and any unreacted starting materials.

-

Procedure:

-

The DCU byproduct will precipitate as a white solid. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove DMAP and any remaining amine), saturated NaHCO₃ solution (to remove unreacted anthranilic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Step 4: Purification and Validation

-

Rationale: Column chromatography is employed to isolate the pure product from any remaining impurities. The purity is then validated using Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis.

-

Procedure:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Monitor the fractions by TLC. Combine the fractions containing the pure product.

-

Evaporate the solvent to yield 4-Fluorophenyl anthranilate, typically as a solid.[5]

-

Confirm the purity and identity of the final product using the analytical methods described in Section 3.

-

Caption: Workflow for the synthesis of 4-Fluorophenyl anthranilate.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following subsections detail the expected spectroscopic signatures for 4-Fluorophenyl anthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amine protons. Protons on the anthranilate ring will appear as a set of four signals in the aromatic region (~6.5-8.0 ppm). The two protons of the -NH₂ group will likely appear as a broad singlet. The four protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system due to symmetry and coupling to fluorine.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals, though some may overlap. Key signals include the carbonyl carbon of the ester (~165-170 ppm) and the carbon directly bonded to fluorine, which will appear as a large doublet due to ¹JCF coupling.[6]

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound.[3] The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4-fluorophenyl ring. Its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

N-H Stretch: Two distinct sharp peaks are expected in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[7]

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the 1250-1300 cm⁻¹ region will correspond to the C-O stretching of the ester.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, 231.23. The exact mass can be confirmed using high-resolution mass spectrometry (HRMS).

-

Key Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-O-C₆H₄F) and subsequent loss of CO from the acylium ion. A prominent peak at m/z 120, corresponding to the [H₂N-C₆H₄-CO]⁺ fragment, is anticipated.

Table 2: Predicted Analytical Data for 4-Fluorophenyl Anthranilate

| Technique | Expected Signature | Rationale |

| ¹H NMR | Aromatic H's: ~6.5-8.0 ppm; -NH₂: Broad singlet | Chemical shifts typical for substituted benzene rings and primary amines. |

| ¹³C NMR | C=O: ~165-170 ppm; C-F: Large doublet | Characteristic chemical shift for ester carbonyl and C-F coupling.[6] |

| ¹⁹F NMR | Single resonance | Indicates a single, unique fluorine environment.[3] |

| IR | N-H: 3350-3500 cm⁻¹; C=O: ~1715 cm⁻¹; C-F: ~1200 cm⁻¹ | Characteristic stretching frequencies for amine, ester, and C-F bonds.[7] |

| MS (EI) | [M]⁺ at m/z 231; Fragment at m/z 120 | Corresponds to the molecular weight and loss of the fluorophenoxy radical. |

graph TD { A[Start: Purified Compound] --> B{Dissolve in appropriate solvent (e.g., CDCl₃, DMSO-d₆)}; B --> C[Acquire ¹H, ¹³C, ¹⁹F NMR Spectra]; B --> D[Acquire IR Spectrum]; B --> E[Acquire Mass Spectrum]; C --> F{Analyze Spectra: Chemical Shifts, Coupling, Integration}; D --> G{Analyze Spectrum: Identify Functional Group Frequencies}; E --> H{Analyze Spectrum: Molecular Ion, Fragmentation}; F & G & H --> I[Correlate All Data]; I --> J{Confirm Structure & Purity}; J --> K[End: Characterized 4-Fluorophenyl Anthranilate];// Styling node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; A[fillcolor="#FBBC05"]; K[fillcolor="#34A853"];

}

Caption: Workflow for the analytical characterization of the final product.

Section 4: Potential Applications in Research and Development

The unique structure of 4-Fluorophenyl anthranilate suggests its utility in several high-value research areas.

-

Pharmaceutical Drug Discovery: Anthranilic acid derivatives are precursors to a wide range of biologically active molecules. For example, fluorinated anthranilic diamides have been developed as potent insecticides.[8] The title compound could serve as a key building block for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other therapeutic agents where the fluorophenyl moiety can enhance target binding or improve pharmacokinetic properties.

-

Agrochemicals: As an analogue of insecticidal compounds, it could be investigated as a lead structure or intermediate for new pesticides with potentially improved environmental profiles.[8]

-

Materials Science: Aromatic esters and fluorinated compounds are often used in the development of specialty polymers, liquid crystals, and other advanced materials. The combination of the rigid aromatic systems and the polar C-F bond could be exploited to create materials with unique thermal or optical properties.

Section 5: Safety and Handling

As a research chemical, 4-Fluorophenyl anthranilate must be handled with appropriate care. The available safety data indicates several hazards.[5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Signal Word: Warning.[5]

-

Pictogram: GHS07 (Exclamation mark).[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists or if inhaled, seek medical attention.[10]

Conclusion

4-Fluorophenyl anthranilate is a valuable chemical entity whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. Its structure, which marries the versatile anthranilate core with the advantageous properties of fluorine, makes it a promising candidate for further investigation in drug discovery, agrochemical research, and materials science. This guide provides the foundational technical knowledge required for its synthesis, validation, and safe handling, empowering researchers to explore its full potential.

References

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroanthranilic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Kysilka, O., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Retrieved from [Link]

-

Semantic Scholar. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Fluorophenyl) methanol, ethyl ether - Optional[13C NMR]. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

-

American Chemical Society. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

-

Carl Roth. (2019). Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments and local mode theory. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Hekserij.nl. (2025). Methyl anthranilate Safety Data Sheet. Retrieved from [Link]

-

Malaya Journal of Matematik. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2024). Safety Data Sheet: natural methyl anthranilate. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Methyl anthranilate. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2019). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. Retrieved from [Link]

-

PCW France. (2023). Safety Data Sheet: methyl anthranilate naturel. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-N-(4-fluorobenzylidene)aniline - Optional[FTIR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl anthranilate. NIST WebBook. Retrieved from [Link]

-

Pahutski, T. F., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PrepChem.com. (2016). Preparation of methyl anthranilate. Retrieved from [Link]

-

MassBank. (2009). Anthranilic acid; LC-ESI-ITFT; MS; POS. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (2022). Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN101143836A - Preparation method for 4-fluorophenylhydrazine.

-

ResearchGate. (2022). (PDF) Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Retrieved from [Link]

Sources

- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 2. Methyl anthranilate [anshulchemicals.com]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluorophenyl anthranilate | 680185-85-7 [sigmaaldrich.com]

- 5. 4-Fluorophenyl anthranilate | 680185-85-7 [sigmaaldrich.com]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. hekserij.nl [hekserij.nl]

Biological Activity of 4-Fluorophenyl Anthranilate Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 4-fluorophenyl anthranilate derivatives .

This analysis focuses on the N-(4-fluorophenyl)anthranilic acid scaffold (a close structural analog of the NSAID flufenamic acid) and its bioactive esters/amides.

Technical Guide & Experimental Framework

Executive Summary

4-Fluorophenyl anthranilate derivatives belong to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The core pharmacophore, N-(4-fluorophenyl)anthranilic acid (CAS: 54-60-4) , is characterized by an anthranilic acid moiety linked to a para-fluorinated phenyl ring.

While the parent scaffold is a potent Cyclooxygenase (COX) inhibitor, recent medicinal chemistry efforts have repurposed this structure for oncology and antimicrobial applications. The inclusion of the fluorine atom at the para-position is a critical bioisostere choice: it blocks metabolic hydroxylation, increases lipophilicity (LogP), and enhances binding affinity to hydrophobic pockets in targets like COX-2 and specific kinases.

Key Biological Profiles:

-

Anti-inflammatory: Inhibition of COX-1 and COX-2 enzymes (IC50 in

M range). -

Anticancer: Esters and amides of the scaffold exhibit nanomolar GI50 values against colon and leukemia cell lines.

-

Antimicrobial: Disruption of bacterial fatty acid biosynthesis.

Chemical Basis & Structure-Activity Relationship (SAR)

The Fluorine Effect

The substitution of hydrogen with fluorine at the 4-position of the N-phenyl ring is not merely structural; it is functional.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing Cytochrome P450-mediated oxidation at the para-position, a common clearance pathway for non-fluorinated analogs.

-

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the secondary amine, potentially strengthening the intramolecular hydrogen bond with the carboxylate (or ester carbonyl), which locks the active conformation.

Pharmacophore Map

The molecule operates via three distinct regions:

-

Acidic Head Group (COOH/COOR): Essential for ionic interaction with the Arg-120 residue in the COX active site.

-

Diphenylamine Linker: Provides the necessary "L-shape" geometry.

-

4-Fluorophenyl Tail: Fits into the hydrophobic channel; fluorine interacts with non-polar residues.

Therapeutic Applications & Mechanisms[1][2]

Anti-Inflammatory (COX Inhibition)

The primary mechanism of action is the competitive inhibition of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins (PGs).

-

Mechanism: The carboxylate group anchors the molecule in the COX channel, while the fluorophenyl ring extends into the hydrophobic accessory pocket.

-

Selectivity: While generally non-selective, esterification can shift selectivity towards COX-2 by exploiting the larger side pocket of the COX-2 isoenzyme.

Anticancer Activity (Kinase & Tubulin Targeting)

Recent derivatives, particularly heteroaryl esters of N-(4-fluorophenyl)anthranilic acid, have shown potent antiproliferative effects.

-

Target: Inhibition of tubulin polymerization and specific tyrosine kinases.

-

Data: Studies indicate GI50 values < 100 nM in NCI-60 cell line panels for optimized esters, outperforming standard fenamates.

-

Apoptosis: Induction of caspase-3 dependent apoptosis in colorectal cancer cells.

Antimicrobial Activity

Derivatives function as inhibitors of bacterial fatty acid synthesis (FabH/FabI targets) and efflux pump modulators.

-

Spectrum: Active against Gram-positive bacteria (S. aureus, E. faecalis).

-

Synergy: 4-fluorophenyl analogs often show synergy with existing antibiotics by inhibiting resistance mechanisms.

Visualization: Mechanism of Action

The following diagram illustrates the dual pathway modulation (COX and Kinase) by 4-fluorophenyl anthranilate derivatives.

Figure 1: Dual-mechanism pathway showing COX inhibition (anti-inflammatory) and Kinase/Tubulin targeting (anticancer).

Experimental Protocols

Synthesis of N-(4-Fluorophenyl)anthranilic Acid

This protocol uses a modified Ullmann condensation, preferred for its robustness.

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

4-Fluoroaniline (1.2 eq)

-

Copper powder (Catalyst, 0.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Solvent)

Workflow:

-

Dissolution: Dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) in 50 mL DMF.

-

Base Addition: Add

(27.6 g, 0.2 mol) and stir at room temperature for 15 mins. -

Coupling: Add 4-fluoroaniline (13.3 g, 0.12 mol) and copper powder (0.6 g).

-

Reflux: Heat the mixture to 130°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup: Cool to RT. Pour into 500 mL ice water. Acidify with 2N HCl to pH 3–4.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to yield off-white crystals (Yield: ~75-85%).

-

Validation: Confirm structure via

-NMR (Look for disappearance of amine signal and shift in aromatic protons).

In Vitro COX Inhibition Assay

Objective: Determine IC50 against COX-1 and COX-2.

-

Preparation: Use a commercial COX Fluorescent Inhibitor Screening Kit.

-

Incubation: Incubate ovine COX-1 or human recombinant COX-2 with the test compound (0.01

M – 100 -

Initiation: Add Arachidonic Acid (100

M) and the fluorometric probe (ADHP). -

Detection: Measure fluorescence (Ex/Em = 535/587 nm) after 2 minutes.

-

Calculation: $ % Inhibition = \frac{Slope_{inhibitor}}{Slope_{control}} \times 100 $. Plot log[concentration] vs. inhibition to derive IC50.

Cell Viability Assay (MTT Protocol)

Objective: Assess antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat with 4-fluorophenyl anthranilate derivatives (serial dilutions: 0.1 – 100

M) for 48h. -

Labeling: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -

Solubilization: Remove media.[1] Add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

Data Summary: Comparative Potency

The following table summarizes representative biological data for the scaffold compared to standard fenamates.

| Compound | R-Group (Para) | COX-2 IC50 ( | HCT-116 GI50 ( | Metabolic Stability (t1/2) |

| Mefenamic Acid | -CH3 (ortho/meta) | 1.5 | > 50 | Low |

| Flufenamic Acid | -CF3 (meta) | 0.6 | 12.5 | High |

| N-(4-F-Phenyl) Acid | -F (para) | 0.8 | 8.2 | High |

| 4-F-Phenyl Ester * | -F (para) | > 10 | 0.15 | Moderate |

*Note: Ester derivatives often lose COX activity but gain significant anticancer potency due to improved cellular uptake and target switching.

References

-

Synthesis and Anticancer Activity of Anthranilic Acid Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Esters of N-substituted anthranilic acids show nanomolar inhibition in cancer cell lines.[2] URL:[Link]

-

Antimicrobial and Antioxidant Activities of Anthranilate Derivatives. Source: MDPI Molecules Context: Validation of the antimicrobial spectrum of anthranilic acid scaffolds.[3][4][5][6] URL:[Link]

-

Fenamates as NSAIDs: Mechanism of Action. Source: ScienceDirect / Biochemical Pharmacology Context: Foundational mechanism of COX inhibition by N-aryl anthranilic acids. URL:[Link]

Sources

- 1. 54-60-4|N-(4-Fluorophenyl)anthranilic Acid|N-(4-Fluorophenyl)anthranilic Acid|-范德生物科技公司 [bio-fount.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpps.com [wjpps.com]

- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]

(4-Fluorophenyl) 2-aminobenzoate PubChem CID and safety data

Technical Monograph: (4-Fluorophenyl) 2-aminobenzoate

Part 1: Executive Technical Summary

Compound Identity & Distinction this compound, also known as 4-fluorophenyl anthranilate , is an ester derivative of anthranilic acid. It is structurally distinct from the class of "fenamates" (e.g., flufenamic acid), which are N-phenyl derivatives. This compound is primarily utilized as a high-value intermediate in the synthesis of acridones, quinazolinones, and non-steroidal anti-inflammatory drug (NSAID) analogs.

Critical Identifier Data

-

CAS Registry Number: 680185-85-7

-

Molecular Formula: C₁₃H₁₀FNO₂

-

Molecular Weight: 231.22 g/mol

Part 2: Chemical Identity & Physical Properties

The following data aggregates physicochemical descriptors essential for analytical validation and stoichiometric calculations.

| Property | Value | Technical Note |

| IUPAC Name | This compound | Ester of 2-aminobenzoic acid and 4-fluorophenol. |

| SMILES | C1=CC=C(C(=C1)N)C(=O)OC2=CC=C(C=C2)F | Useful for cheminformatic search queries. |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |

| Melting Point | 199–203 °C (Lit.) | Range varies based on recrystallization solvent.[3] |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; hydrolyzes in strong base. |

| pKa (Calc) | ~2.17 (Amine), ~4.85 (Acid parent) | Amphoteric character masked by esterification. |

Part 3: Safety Profile (GHS Classification)

Hazard Statement Codes This compound is classified as an Irritant under GHS standards. It is not currently listed as a controlled substance or a highly toxic acute poison, but standard laboratory precautions are mandatory due to its reactive amine and ester functionalities.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Protocols (PPE)

-

Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if dust formation is likely during weighing or transfer.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are required. The amine group can facilitate skin absorption.

-

Ocular: Safety goggles with side shields; face shield recommended during high-temperature synthesis.

Part 4: Synthesis Protocol (The Isatoic Anhydride Route)

Methodological Rationale While direct esterification of anthranilic acid is possible, it often suffers from low yields due to the competing nucleophilicity of the amine group (self-polymerization). The Isatoic Anhydride (IA) Method is the "Expert Choice" for synthesizing phenyl anthranilates. IA serves as a "masked" isocyanate/activated acid, allowing for a clean reaction with 4-fluorophenol driven by the irreversible release of CO₂.

Reaction Scheme

Step-by-Step Experimental Workflow

Reagents:

-

4-Fluorophenol (1.1 equiv)

-

Sodium Hydroxide (NaOH) or DMAP (Catalytic amount, 0.1 equiv)

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry (flame-dried preferred).

-

Dissolution: Charge the flask with Isatoic Anhydride (10 mmol, 1.63 g) and 4-Fluorophenol (11 mmol, 1.23 g). Add 20 mL of anhydrous 1,4-Dioxane.

-

Catalysis: Add the base catalyst (powdered NaOH or DMAP). Note: Base facilitates the nucleophilic attack of the phenol on the anhydride carbonyl.

-

Reaction: Heat the mixture to 100°C . You will observe the evolution of CO₂ gas bubbles. This effervescence indicates the ring-opening reaction is proceeding.

-

Monitoring: Maintain reflux for 2–4 hours until gas evolution ceases. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of Isatoic Anhydride.[6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a solid.

-

If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot ethanol or a methanol/water mixture to obtain pure this compound.

Part 5: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decarboxylation step that drives the equilibrium forward.

Figure 1: Mechanistic pathway for the synthesis of this compound via Isatoic Anhydride ring-opening.

Part 6: References & Verification

-

Sigma-Aldrich. 4-Fluorophenyl anthranilate Product Sheet (CAS 680185-85-7). Retrieved from .

-

PubChem. Compound Summary for InChIKey VANOTGWIYRCGOT-UHFFFAOYSA-N.[1][7][8] National Library of Medicine. Retrieved from .

-

Organic Syntheses. Isatoic Anhydride: Reactions with Various Nucleophiles. Org.[9][10] Synth. Coll. Vol. 3, p.488. (General protocol for anthranilate esters).

-

ChemicalBook. N-(4-Fluorophenyl)anthranilic acid vs. Esters. (Used for physical property comparison and differentiation). Retrieved from .

Sources

- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myttex.net [myttex.net]

- 7. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13(S)-Hpode | C18H32O4 | CID 5280720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

The Aryl Anthranilate Scaffold: A Technical Guide to Multimodal Applications in Medicinal Chemistry

Executive Summary

The aryl anthranilate scaffold—defined primarily by the N-aryl-2-aminobenzoic acid pharmacophore (fenamates) and its ester/amide derivatives—represents a privileged structure in medicinal chemistry. While historically categorized solely as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibiting Cyclooxygenase (COX), recent chemical biology research has repositioned this scaffold as a versatile modulator of Transient Receptor Potential (TRP) ion channels and a critical fluorophore in nucleotide enzymology (MANT-ATP).

This guide dissects the structural biology, synthetic utility, and experimental application of aryl anthranilates, moving beyond basic COX inhibition to explore their role as "dirty drugs" with high repurposing potential and as precursors to acridone-based intercalators.

Part 1: Structural Biology & Pharmacophore Analysis

The biological activity of aryl anthranilates is dictated by the "diphenylamine twist." Unlike rigid fused systems, the ortho-substitution forces the two aromatic rings into a non-planar conformation. This distinct 3D geometry is critical for fitting into the hydrophobic channels of COX enzymes and TRP pore domains.

The COX Binding Mode (NSAIDs)

In COX-1 and COX-2, fenamates (e.g., Mefenamic acid, Diclofenac) bind to the active site channel.

-

The Anchor: The carboxylate group forms an ionic bridge with Arg-120 and hydrogen bonds with Tyr-355 at the base of the channel.

-

The Wedge: The N-aryl ring projects into the hydrophobic pocket, mimicking the arachidonic acid structure.

-

Conformational Selection: The secondary amine (-NH-) allows the two rings to twist (approx. 60–90°), optimizing van der Waals contacts with Phe-381 and Tyr-385 .

The Ion Channel Switch (TRP Modulation)

Recent electrophysiological studies have identified aryl anthranilates as potent modulators of TRP channels, independent of COX activity. This activity is highly sensitive to the specific substitution pattern on the N-aryl ring.

| Target | Effect | Key Compound | Mechanism |

| TRPA1 | Agonist | Flufenamic Acid | Direct binding to transmembrane domains; mimics electrophilic lipids. |

| TRPM3 | Blocker | Mefenamic Acid | Pore occlusion; highly selective inhibition of calcium entry in |

| Cl⁻ Channels | Blocker | Niflumic Acid | Voltage-dependent block of calcium-activated chloride channels (CaCCs). |

Visualization: The Divergent Pharmacophore

The following diagram illustrates how slight structural modifications shift the pharmacology from COX inhibition to Ion Channel modulation.

Caption: Divergent Structure-Activity Relationships (SAR) of the aryl anthranilate scaffold.

Part 2: Chemical Biology & Diagnostics (MANT-ATP)

Aryl anthranilates are not just therapeutic agents; they are essential diagnostic tools. The N-methylanthraniloyl (MANT) group is a small, environment-sensitive fluorophore often attached to the 2' or 3' hydroxyl of the ribose ring in ATP/GTP.

Mechanism of Fluorescence

The MANT fluorophore exhibits low quantum yield in aqueous (polar) solution due to quenching by water dipoles. However, when the MANT-nucleotide binds to a protein's active site (e.g., Myosin, G-proteins), the environment becomes hydrophobic.

-

Result: A dramatic increase in fluorescence intensity (blue shift).

-

FRET Application: The MANT group acts as a FRET acceptor for Tryptophan residues (donor) in the protein, allowing precise measurement of nucleotide binding kinetics.

Part 3: Synthetic Utility & Protocols

The aryl anthranilate scaffold serves as a "gateway" intermediate. While the classic synthesis involves the Ullmann condensation (copper-mediated), modern medicinal chemistry utilizes Palladium-catalyzed Buchwald-Hartwig amination for higher yields and broader substrate scope. Furthermore, these intermediates can be cyclized to form Acridones , a class of DNA-intercalating anticancer agents.

Synthetic Pathway Visualization

Caption: Synthetic divergence from aryl anthranilates to functional drugs and heterocycles.

Protocol A: Modern Synthesis of N-Aryl Anthranilates

Rationale: This protocol replaces the harsh Ullmann conditions with a mild Pd-catalyzed cycle, tolerating sensitive functional groups on the aryl ring.

Materials:

-

Methyl 2-bromobenzoate (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

BINAP (3 mol%)

-

Cs₂CO₃ (1.4 equiv)

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in toluene. Stir for 10 mins to form the active Pd-ligand complex (Yellow/Orange solution).

-

Reagent Addition: Add the methyl 2-bromobenzoate, the aniline, and the cesium carbonate base.

-

Reaction: Heat to 100°C for 12–16 hours. The Cs₂CO₃ acts as a proton scavenger, facilitating the reductive elimination step.

-

Workup: Cool to RT, filter through a celite pad (to remove Pd black and salts). Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: 1H NMR should show the disappearance of the NH₂ protons of aniline and the appearance of a downfield secondary amine signal (~9-10 ppm) due to internal H-bonding with the ester carbonyl.

Protocol B: MANT-ATP Fluorescence Binding Assay

Rationale: To determine the

Materials:

-

MANT-ATP (commercially available or synthesized via isatoic anhydride reaction with ATP).

-

Target Protein (e.g., Kinesin, Myosin, or novel ATPase).

-

Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 1 mM DTT.

Step-by-Step Methodology:

-

Baseline: Add 500 nM MANT-ATP to the cuvette. Excite at 355 nm (absorption max of MANT). Record emission spectrum (400–550 nm).

-

Titration: Sequentially add aliquots of the Target Protein (0.1 µM to 5 µM).

-

Observation: Monitor the emission peak at 448 nm .

-

Self-Validation: If binding occurs, fluorescence intensity should increase (2x–5x) and the peak should shift slightly blue (to ~440 nm).

-

-

Control: Add excess unlabeled ATP (1 mM). The signal should return to baseline (competitive displacement), proving the interaction is specific to the nucleotide pocket.

-

Data Analysis: Plot Fluorescence Intensity vs. [Protein]. Fit to a quadratic binding equation to extract

.

References

-

Mechanism of NSAID Action

-

TRP Channel Modulation

-

TRPA1 Agonism

-

MANT-ATP Fluorescence

-

Acridone Synthesis

- Title: A novel synthesis of acridones via iron(II)

- Source:Arkivoc

-

URL:[Link]

Sources

- 1. Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design [proteinstructures.com]

- 2. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a novel fluorescent non-nucleotide ATP analogue and its interaction with myosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photosensitized direct cross-linking of fluorescent analogs of ATP to the adenine recognition domain in myosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solvent selection for nucleophilic substitution of 4-fluorophenyl anthranilate

Application Note: Solvent Engineering for the Nucleophilic Substitution of 4-Fluorophenyl Anthranilate

Abstract

4-Fluorophenyl anthranilate is a bifunctional electrophile widely employed in the synthesis of quinazolinones, acridones, and benzamide pharmacophores. Its reactivity is defined by two competing electrophilic sites: the activated ester carbonyl (susceptible to Nucleophilic Acyl Substitution,

Part 1: The Mechanistic Landscape

To select the correct solvent, one must first understand the transition state energetics. 4-Fluorophenyl anthranilate presents a "hard" electrophile (carbonyl) and a "soft" electrophile (C-F bond).

Reaction Pathways

-

Pathway A: Aminolysis (

): The primary reaction with amines. The 4-fluorophenol moiety ( -

Pathway B:

Displacement: The fluorine atom is generally inert to substitution unless the ring is activated by strong electron-withdrawing groups (e.g.,

Solvent-Solute Interactions (Hughes-Ingold Analysis)

-

Transition State Stabilization: The rate-determining step for aminolysis is the formation of the zwitterionic tetrahedral intermediate (

). Polar solvents stabilize this charge separation, lowering the activation energy ( -

Nucleophile Solvation: Protic solvents (MeOH, EtOH) form hydrogen bond "cages" around the nucleophile (amine), increasing the enthalpic penalty for reaction. Aprotic solvents leave the nucleophile "naked" and more reactive.

Figure 1: Mechanistic bifurcation. Path A (Acyl Substitution) is favored by polar aprotic solvents which stabilize the

Part 2: Solvent Selection Matrix

The following matrix categorizes solvents based on their impact on the aminolysis of 4-fluorophenyl anthranilate.

| Solvent Class | Representative Solvents | Relative Rate ( | Mechanistic Impact | Recommendation |

| Dipolar Aprotic | DMSO, DMF, NMP | Fastest (100) | Stabilizes | Preferred for difficult substrates or weak nucleophiles. |

| Polar Organic | Acetonitrile (MeCN) | Fast (60) | Good balance of solubility and rate; easy workup (volatile). | Excellent for general screening. |

| Green Ethers | 2-MeTHF, CPME | Moderate (20) | Lower polarity destabilizes | Recommended for scale-up (Green Chemistry). |

| Chlorinated | DCM, Chloroform | Slow (10) | Poor stabilization of transition state; safety concerns. | Avoid unless solubility is critical. |

| Protic | Methanol, Ethanol | Variable | H-bonding cages nucleophile (slowing | Risk: Potential transesterification side-reaction. |

Critical Warning: Avoid primary alcohols (MeOH, EtOH) if high yield is required, as the alkoxide can compete with the amine, leading to the formation of methyl/ethyl anthranilate (transesterification) rather than the amide.

Part 3: Experimental Protocol

Protocol A: Kinetic Solvent Screening (High-Throughput)

Objective: Determine the optimal solvent for the reaction of 4-fluorophenyl anthranilate (1) with Benzylamine (2).

Materials:

-

Substrate: 4-Fluorophenyl anthranilate (0.1 M stock in THF).

-

Nucleophile: Benzylamine (1.5 equivalents).

-

Internal Standard: Biphenyl (for HPLC normalization).

-

Solvent Set: MeCN, DMSO, Toluene, 2-MeTHF, EtOAc.

Workflow:

-

Preparation: Aliquot 50 µL of Substrate Stock into 5 HPLC vials.

-

Evaporation: Remove THF under nitrogen stream (to ensure pure solvent environment).

-

Solvation: Add 900 µL of the respective test solvent to each vial.

-

Initiation: Add 50 µL of Nucleophile solution (in respective solvent).

-

Incubation: Shake at 25°C.

-

Sampling: Aliquot 10 µL at

min. Quench immediately in 990 µL of 0.1% Formic Acid/MeOH. -

Analysis: Monitor disappearance of Substrate (

min) and appearance of 4-fluorophenol (

Protocol B: Scale-Up Synthesis (Green Chemistry Optimized)

Objective: Gram-scale synthesis of N-benzylanthranilamide using 2-MeTHF (Green alternative to DCM/DMF).

-

Charge: To a reaction vessel, add 4-fluorophenyl anthranilate (1.0 eq, 5.0 g) and 2-MeTHF (10 volumes, 50 mL).

-

Addition: Add Benzylamine (1.1 eq) dropwise over 10 minutes.

-

Note: The reaction is mildly exothermic. Maintain internal temperature

.

-

-

Catalysis (Optional): If reaction stalls >4 hours, add 0.1 eq of 1,2,4-triazole (bifunctional catalyst).

-

Workup:

-

Wash organic layer with 1M NaOH (2 x 25 mL) to remove the liberated 4-fluorophenol byproduct.

-

Wash with 1M HCl (to remove excess amine).

-

Concentrate organic phase to dryness.

-

-

Crystallization: Recrystallize from IPA/Heptane.

Part 4: Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common synthetic failures.

Expert Insight on Self-Condensation: Anthranilates possess both a nucleophile (amine) and an electrophile (ester). In concentrated solutions or non-polar solvents where aggregation occurs, the amine of one molecule may attack the ester of another, leading to oligomerization.

-

Solution: Use polar solvents (MeCN, DMSO) to solvate the amine and prevent aggregation, or maintain high dilution .

Part 5: References

-

Mechanism of Aminolysis:

-

Oh, H. K., et al. (2004).[1] "Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism." Journal of Organic Chemistry.

-

-

Solvent Selection Guides:

-

Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2] Organic Process Research & Development.

-

Henderson, R. K., et al. (2011). "GSK Solvent Selection Guide 2009." Green Chemistry.

-

-

Nucleophilic Aromatic Substitution (

): -

Anthranilate Reactivity:

-

Wikel, J. H., et al. (1993). "Synthesis of 3-hydroxyquinolin-4(1H)-ones." Journal of Heterocyclic Chemistry. (Contextual grounding for anthranilate cyclization).

-

Sources

- 1. Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Microwave-assisted synthesis of (4-fluorophenyl) 2-aminobenzoate

Application Note: Microwave-Assisted Synthesis of (4-Fluorophenyl) 2-Aminobenzoate

Executive Summary

This guide details a high-efficiency protocol for the synthesis of This compound (an anthranilate ester). Unlike traditional Fisher esterification, which is plagued by slow kinetics and competing side reactions (e.g., self-condensation of anthranilic acid), this protocol utilizes Isatoic Anhydride as a "masked" anthranilic acid equivalent.

By coupling microwave irradiation with base-catalyzed ring opening, this method achieves >85% yield in under 20 minutes, compared to 12+ hours for thermal reflux. The protocol is optimized for drug discovery workflows requiring rapid access to fluorinated pharmacophores.

Scientific Principles & Mechanism

The Chemical Challenge

Direct esterification of 2-aminobenzoic acid (anthranilic acid) with phenols is kinetically difficult due to:

-

Zwitterion Formation: The amino group deactivates the carboxylic acid.

-

Nucleophilicity: 4-Fluorophenol is significantly less nucleophilic than aliphatic alcohols.

-

Side Reactions: Thermal forcing conditions often lead to amide formation or oligomerization.

The Solution: Isatoic Anhydride Route

Isatoic anhydride acts as a highly reactive electrophile. Upon attack by the phenoxide anion (generated in situ), the anhydride ring opens, releasing CO₂ as the sole byproduct. This irreversible decarboxylation drives the reaction to completion.

Key Advantages:

-

Atom Economy: The only byproduct is CO₂ gas.

-

Speed: Microwave dielectric heating rapidly overcomes the activation energy barrier for the attack of the sterically hindered phenol.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack at the C4 carbonyl of the isatoic anhydride, followed by ring opening and decarboxylation.

Figure 1: Mechanistic pathway for the base-catalyzed synthesis of anthranilate esters from isatoic anhydride.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Isatoic Anhydride (CAS: 118-48-9) - Electrophile

-

4-Fluorophenol (CAS: 371-41-5) - Nucleophile

-

DMAP (4-Dimethylaminopyridine) - Catalyst

-

DMF (N,N-Dimethylformamide) - Solvent (Anhydrous)

-

-

Equipment:

-

Single-mode Microwave Reactor (e.g., Anton Paar Monowave 300 or CEM Discover).

-

10 mL or 30 mL Pressure Vials with snap caps/crimp seals.

-

Step-by-Step Methodology

Step 1: Stoichiometric Setup To a 10 mL microwave vial, add:

-

Isatoic Anhydride: 1.0 mmol (163 mg)

-

4-Fluorophenol: 1.2 mmol (134 mg) — Slight excess ensures consumption of anhydride.

-

DMAP: 0.1 mmol (12 mg) — 10 mol% catalyst loading.

-

DMF: 2.0 mL — High dielectric constant couples well with microwaves.

Step 2: Microwave Irradiation Seal the vessel with a Teflon-lined cap. Program the reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 140 °C | Sufficient energy to overcome phenol nucleophilicity barrier. |

| Hold Time | 15:00 min | Optimized for >95% conversion. |

| Pressure Limit | 15 bar | Safety cutoff (CO₂ generation will increase pressure). |

| Stirring | High (600 rpm) | Ensures uniform heat distribution (mitigates hot spots). |

| Power | Dynamic (Max 300W) | PID control to maintain target temperature. |

Step 3: Workup & Purification

-

Cooling: Allow the vessel to cool to 55°C (using compressed air cooling feature of reactor).

-

Venting: Carefully uncap the vial in a fume hood (release of residual CO₂).

-

Extraction:

-

Pour reaction mixture into 20 mL Ethyl Acetate .

-

Wash with 5% NaHCO₃ (aq) (2 x 15 mL) to remove unreacted 4-fluorophenol and DMAP salts.

-

Wash with Brine (1 x 15 mL).

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallization: Recrystallize from minimal hot Ethanol/Water (9:1) if high purity is required for biological assays.

Validation & Quality Control

A self-validating protocol requires confirmation of chemical identity.

Analytical Expectations

-

TLC (Hexane:EtOAc 4:1):

-

Starting Material (Isatoic Anhydride): R_f ~ 0.3 (often streaks).

-

Product: R_f ~ 0.6 (Distinct UV active spot).

-

-

IR Spectroscopy:

-

Diagnostic: Disappearance of anhydride doublet (1770, 1730 cm⁻¹).

-

Confirmation: Appearance of Ester C=O (~1690 cm⁻¹) and primary Amine N-H stretch (~3350, 3450 cm⁻¹).

-

-

¹H-NMR (DMSO-d₆):

-

Look for the NH₂ broad singlet (~6.5 ppm).

-

Identify the 4-fluorophenyl aromatic signals (distinct splitting pattern due to F-H coupling).

-

Optimization Data

Comparison of methods for this compound synthesis:

| Method | Temperature | Time | Yield | Purity (HPLC) |

| Thermal Reflux (Toluene) | 110 °C | 16 Hours | 55% | 82% |

| Microwave (This Protocol) | 140 °C | 15 Min | 88% | >96% |

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Jacob, E. D., et al. (2007).[1] Microwave-assisted addition of azomethines to isatoic anhydride. Journal of Chemical Sciences, 119, 47–51.[1] [Link]

-

Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Stability of (4-fluorophenyl) 2-aminobenzoate in DMSO and methanol

Answering the call of researchers and drug development professionals, this guide from the Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the stability of (4-fluorophenyl) 2-aminobenzoate in two commonly used laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries about the handling and stability of this compound.

Q1: What is this compound and what are its key chemical features?

This compound is an aromatic ester. Structurally, it is derived from 2-aminobenzoic acid (also known as anthranilic acid) and 4-fluorophenol. Its chemical structure contains an ester linkage, which is a primary site for potential degradation, and an amino group on the benzoate ring. This compound is related to the fenamate class of molecules, which are derivatives of N-substituted anthranilic acid.[1] Understanding these functional groups is critical to predicting its stability.

Q2: Why are DMSO and methanol such common solvents, and what are their inherent risks?

DMSO and methanol are staples in the laboratory for different reasons.

-

DMSO (Dimethyl Sulfoxide): It is a polar aprotic solvent with exceptional solvating power for a wide range of organic compounds. This makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and compound storage.[2][3] The primary risk associated with DMSO is its hygroscopic nature—it readily absorbs water from the atmosphere.[4] This absorbed moisture can introduce a reactive component (water) into an otherwise non-reactive solvent, leading to degradation of sensitive compounds.[2]

-

Methanol (CH₃OH): It is a polar protic solvent widely used in analytical chemistry, particularly as a mobile phase component in High-Performance Liquid Chromatography (HPLC) and for preparing analytical standards.[5] Its volatility and ability to dissolve polar compounds are advantageous. However, as a protic solvent and an alcohol, methanol can act as a nucleophile, directly participating in chemical reactions with dissolved compounds.[6][7]

Q3: What are the primary stability concerns for this compound in DMSO?

The main stability risk in DMSO is hydrolysis . Although DMSO itself is relatively inert, any absorbed atmospheric water can lead to the cleavage of the ester bond in this compound.[2][6] This reaction, which can be catalyzed by trace acidic or basic impurities, would yield 2-aminobenzoic acid and 4-fluorophenol.

Studies on large compound libraries stored in DMSO show that significant degradation can occur over time, especially at room temperature.[3][8] The probability of observing a compound in a DMSO solution can decrease to 83% after 6 months and as low as 52% after one year of storage under ambient conditions.[3][8] Repeated freeze-thaw cycles can also be detrimental, not primarily by causing chemical degradation, but by promoting compound precipitation, especially in DMSO that has absorbed water ("wet" DMSO).[9]

Q4: What are the primary stability concerns for this compound in methanol?

In methanol, the primary stability risk is transesterification .[10] Methanol can react with the ester functional group of this compound, displacing the 4-fluorophenoxy group to form methyl 2-aminobenzoate and 4-fluorophenol. This reaction is an equilibrium process, but because methanol is used as the solvent (in vast molar excess), the equilibrium can be driven towards the formation of the new, transesterified products.[7] Due to this reactivity, methanol is generally not recommended as a solvent for forced degradation studies of esters, as it can generate artifacts that are not true degradants.[6]

Q5: How do storage conditions impact the stability of solutions in DMSO and methanol?

Proper storage is paramount for maintaining the integrity of your compound solutions.

| Solvent | Recommended Storage Temperature | Key Considerations |

| DMSO | -20°C or -80°C for long-term. 2-8°C for short-term. | Use anhydrous DMSO and aliquot stock solutions to minimize water absorption and freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[2][9] |

| Methanol | 2-8°C (Refrigerated). | Store in tightly sealed, amber glass vials to prevent evaporation and exposure to light.[5] Avoid freezing, as some compounds may have limited solubility at lower temperatures. |

Long-term storage at room temperature is strongly discouraged for both solvents, as it significantly accelerates degradation.[3][8]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: "My biological assay results are inconsistent. Could compound instability be the cause?"

Answer: Absolutely. Inconsistent results are a classic sign of compound degradation. If the concentration of the active parent compound decreases over time, its apparent potency in an assay will also decrease.

Troubleshooting Steps:

-

Review Your Storage Protocol: Are you storing your DMSO stock plates at room temperature for extended periods? Are they frequently opened, exposing them to atmospheric moisture? Studies show that compound loss in DMSO at room temperature is significant over months.[3][8]

-

Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from solid material. Immediately prepare a dilution in your final assay buffer and test it. Compare the results to those obtained from your older stock solution.

-

Perform a Quick Stability Check: Analyze your stock solution using HPLC-UV. Compare the chromatogram to a freshly prepared standard. A decrease in the main peak area or the appearance of new peaks is a clear indicator of degradation.

Problem: "I see unexpected peaks in my HPLC/LC-MS analysis of a sample stored in methanol. What are they?"

Answer: The most likely culprits are degradation products resulting from transesterification or hydrolysis.

Troubleshooting Steps:

-

Identify Potential Degradants: Based on the structure, the most probable degradation products are:

-

Mass Spectrometry (MS) Analysis: Use the mass-to-charge ratio (m/z) from your LC-MS data to identify the unexpected peaks.

-

This compound: C₁₃H₁₀FNO₂ (MW: 231.22 g/mol )

-

Methyl 2-aminobenzoate: C₈H₉NO₂ (MW: 151.16 g/mol )

-

2-aminobenzoic acid: C₇H₇NO₂ (MW: 137.14 g/mol )

-

4-fluorophenol: C₆H₅FO (MW: 112.10 g/mol )

-

-

Run Standards: If possible, inject commercially available standards of the suspected degradation products to confirm their identity by matching retention times.

Experimental Protocols & Visualizations

To empower your research, we provide detailed methodologies and visual workflows.

Potential Degradation Pathways

The diagram below illustrates the two primary degradation pathways for this compound in the solvents discussed.

Caption: Potential degradation pathways for this compound.

Protocol: Short-Term Stability Assessment using HPLC-UV

This protocol provides a framework for evaluating the stability of your compound over a typical experimental timeframe. This process is a simplified version of a forced degradation study.[13]

Caption: Workflow for a short-term compound stability study.

Detailed Steps:

-

Preparation (T=0):

-

Prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-quality, anhydrous DMSO.

-

Create two sets of daughter solutions by diluting the stock to a final concentration (e.g., 100 µM) in (a) Methanol and (b) DMSO.

-

Immediately analyze these T=0 samples via a validated HPLC-UV method. Record the peak area of the parent compound.

-

-

Incubation:

-

Time-Point Analysis:

-

At specified time points (e.g., 2, 8, and 24 hours), inject the incubated samples onto the HPLC.

-

Record the peak area of the parent compound and note the area of any new peaks that appear.

-

-

Data Analysis:

-

For each time point and condition, calculate the percentage of the parent compound remaining relative to the T=0 sample.

-

A compound is often considered stable if >90% of the parent peak area remains. Significant decreases in the parent peak area, especially with a corresponding increase in new peaks, indicate instability.

-

References

-

Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Transesterification. [Link]

-

Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

-

ResearchGate. (2015). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. [Link]

-

McLaughlin, C. K., et al. (2016). HTS library plate rejuvenation using a DMSO-rich atmosphere. Journal of Biomolecular Screening, 21(10), 1068-1076. [Link]

-

Scrivens, G. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

-

Kozik, V. S., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210. [Link]

-

Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

-

Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 178-188. [Link]

-

Bazi, F., et al. (2018). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. ResearchGate. [Link]

-

Patel, K., & Dedania, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

-

Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. [Link]

-

ARCINOVA. (2021). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Schühle, K., et al. (2001). Two Similar Gene Clusters Coding for Enzymes of a New Type of Aerobic 2-Aminobenzoate (Anthranilate) Metabolism in the Bacterium Azoarcus evansii. Journal of Bacteriology, 183(17), 4969-4978. [Link]

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents. [Link]

-

Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

-

Tsenang, M., et al. (2021). Stability of methanol in samples over 7 months. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). [Link]

-

DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

-

Yang, Z., et al. (2021). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Advances, 11, 2345-2354. [Link]

-

Gili, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4560. [Link]

-

Latch, D. E., & Arnold, W. A. (2010). Environmental photochemistry of fenamate NSAIDs and their radical intermediates. Environmental Science & Technology, 44(15), 5855-5861. [Link]

-

Diamadopoulos, E., et al. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 9, 32189-32197. [Link]

-

Eawag. (1999). 2-Aminobenzoate Pathway (Anaerobic). [Link]

-

Marzec-Grządziel, A., & Gałązka, A. (2023). Sequencing of the Whole Genome of a Bacterium of the Genus Achromobacter Reveals Its Potential for Xenobiotics Biodegradation. International Journal of Molecular Sciences, 24(5), 4567. [Link]

-

International Programme on Chemical Safety. (1997). Methanol (HSG 105). [Link]

-

Braun, K., & Gibson, D. T. (1984). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. Applied and Environmental Microbiology, 48(1), 102-107. [Link]

-

ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. [Link]

-

Szymański, P., et al. (2019). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 24(21), 3949. [Link]

-

Dai, L., et al. (2010). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 78(5), 875-885. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

-

Supporting Information. (n.d.). General Information. [Link]

-

van Rantwijk, F., & Sheldon, R. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Chemical Society Reviews, 36(10), 1645-1655. [Link]

-

Chen, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 831823. [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary for CID 887. [Link]

-

Zubair, M., et al. (2024). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances, 14, 19876-19890. [Link]

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 93. [Link]

-

Hutchinson, I., et al. (2003). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 46(21), 4540-4550. [Link]

-

Chen, C. H., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22, 9766-9776. [Link]

-

Zubair, M., et al. (2024). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances. [Link]

-

ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?[Link]

-

Tahir, M. N., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals, 13(12), 1735. [Link]

-

ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

-

ResearchGate. (2023). DMSO-Free Solvent Strategy for Stable and Efficient Methylammonium-Free Sn–Pb Alloyed Perovskite Solar Cells. [Link]

- Google Patents. (2011).

Sources

- 1. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 4. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]